REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)#[CH:7].Cl[Si:15](Cl)([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])[N:16]([CH2:19][CH3:20])[CH2:17][CH3:18].[Cu](C#N)C#N>O1CCCC1>[CH2:17]([N:16]([Si:15]([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])([C:7]#[C:6][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:1]#[C:2][C:3]1[CH:4]=[CH:4][CH:3]=[CH:2][CH:1]=1)[CH2:19][CH3:20])[CH3:18]
|
Name
|
|
Quantity
|
205 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](N(CC)CC)(N(CC)CC)Cl
|
Name
|
|
Quantity
|
672 mg
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at room temperatures for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Solid matters precipitated in the reaction liquid
|
Type
|
CUSTOM
|
Details
|
were removed
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Water was added to
|
Type
|
CONCENTRATION
|
Details
|
this concentrate
|
Type
|
EXTRACTION
|
Details
|
to extract the product with ether
|
Type
|
EXTRACTION
|
Details
|
This ether extraction layer
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
An ether component of this liquid was distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue was refined by distillation
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)[Si](C#CC1=CC=CC=C1)(C#CC1=CC=CC=C1)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |